Cas no 113589-26-7 (Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate)

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate is a brominated thiophene derivative with a carboxylate ester functional group, widely used as a key intermediate in organic synthesis and pharmaceutical research. Its structural features, including the bromo and hydroxy substituents, make it a versatile building block for constructing complex heterocyclic compounds. The methyl ester group enhances solubility in organic solvents, facilitating further chemical modifications. This compound is particularly valuable in the development of bioactive molecules, agrochemicals, and materials science applications due to its reactivity in cross-coupling reactions and functional group transformations. High purity and consistent quality ensure reliable performance in synthetic workflows.
Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate structure
113589-26-7 structure
Product Name:Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
CAS No:113589-26-7
MF:C7H7BrO3S
MW:251.097680330276
MDL:MFCD17012774
CID:1024107
PubChem ID:54697143
Update Time:2025-11-02

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
    • 2-Thiophenecarboxylic acid, 4-bromo-3-hydroxy-5-methyl-, methyl ester
    • ACMC-20a93m
    • ANW-62720
    • CTK0C9168
    • methyl 4-bromo-3-hydroxy-5-methyl-2-thiophenecarboxylate
    • SureCN9825814
    • DB-334847
    • EN300-91770
    • SCHEMBL9825814
    • 113589-26-7
    • G74863
    • AKOS016004251
    • BHECESYNGLJWQG-UHFFFAOYSA-N
    • CS-0441291
    • Z1262433903
    • Methyl4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
    • DTXSID80715988
    • MDL: MFCD17012774
    • Inchi: 1S/C7H7BrO3S/c1-3-4(8)5(9)6(12-3)7(10)11-2/h9H,1-2H3
    • InChI Key: BHECESYNGLJWQG-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C(=O)OC)SC=1C)O

Computed Properties

  • Exact Mass: 249.92991
  • Monoisotopic Mass: 249.92993g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 74.8Ų

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • Boiling Point: 271.4±35.0 °C at 760 mmHg
  • Flash Point: 118.0±25.9 °C
  • PSA: 46.53
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate Security Information

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate Pricemore >>

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Additional information on Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate

Research Brief on Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate (CAS: 113589-26-7) in Chemical Biology and Pharmaceutical Applications

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate (CAS: 113589-26-7) is a thiophene derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential therapeutic applications. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents. Its structural features, including the bromo and hydroxy substituents, make it a valuable scaffold for further functionalization and drug discovery efforts.

Recent studies have explored the synthetic utility of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate in the construction of complex heterocyclic systems. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its use as a precursor for novel thiophene-based kinase inhibitors, showing promising activity against cancer cell lines. The bromo substituent at the 4-position allows for efficient cross-coupling reactions, enabling the introduction of diverse pharmacophores, while the hydroxy group at the 3-position offers opportunities for further derivatization through etherification or esterification.

In pharmaceutical applications, researchers have utilized this compound (113589-26-7) to develop potential antimicrobial agents. A recent study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis of thiophene-containing analogs with significant activity against drug-resistant bacterial strains. The molecular docking studies suggested that these derivatives interact with bacterial DNA gyrase, providing a structural basis for their antimicrobial activity. The methyl ester group in Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate was found to be crucial for maintaining the optimal lipophilicity required for bacterial membrane penetration.

The compound's role in material science has also been investigated. A 2024 study in Advanced Materials described its incorporation into conjugated polymers for organic electronic applications. The unique electronic properties of the thiophene ring, combined with the substituent effects, contributed to enhanced charge transport characteristics in these materials. This dual applicability in both pharmaceutical and material science domains highlights the versatility of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate as a chemical building block.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to produce 113589-26-7 with higher yields and purity. A green chemistry approach published in Organic Process Research & Development demonstrated an improved catalytic system for the bromination step, reducing waste generation while maintaining excellent regioselectivity. These process improvements are particularly important as the demand for this intermediate grows in both academic and industrial settings.

Looking forward, the potential applications of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate appear promising. Ongoing research is exploring its use in the development of targeted protein degraders (PROTACs) and as a component in bioorthogonal chemistry applications. The compound's unique structural features continue to inspire innovative applications across multiple disciplines within chemical biology and pharmaceutical sciences.

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